4-(Dimethylamino)butanimidamide dihydrochloride 4-(Dimethylamino)butanimidamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 28163-08-8
VCID: VC6513339
InChI: InChI=1S/C6H15N3.2ClH/c1-9(2)5-3-4-6(7)8;;/h3-5H2,1-2H3,(H3,7,8);2*1H
SMILES: CN(C)CCCC(=N)N.Cl.Cl
Molecular Formula: C6H17Cl2N3
Molecular Weight: 202.12

4-(Dimethylamino)butanimidamide dihydrochloride

CAS No.: 28163-08-8

Cat. No.: VC6513339

Molecular Formula: C6H17Cl2N3

Molecular Weight: 202.12

* For research use only. Not for human or veterinary use.

4-(Dimethylamino)butanimidamide dihydrochloride - 28163-08-8

Specification

CAS No. 28163-08-8
Molecular Formula C6H17Cl2N3
Molecular Weight 202.12
IUPAC Name 4-(dimethylamino)butanimidamide;dihydrochloride
Standard InChI InChI=1S/C6H15N3.2ClH/c1-9(2)5-3-4-6(7)8;;/h3-5H2,1-2H3,(H3,7,8);2*1H
Standard InChI Key WRVCXJDIISSTMO-UHFFFAOYSA-N
SMILES CN(C)CCCC(=N)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-(Dimethylamino)butanimidamide dihydrochloride is C₆H₁₅N₃·2HCl, with a molecular weight of 215.14 g/mol (calculated from PubChemLite data) . The structure comprises a four-carbon chain (butanimidamide backbone) terminating in an amidine group (–C(=NH)NH₂) and a dimethylamino (–N(CH₃)₂) substituent at the fourth position. The dihydrochloride salt formation occurs via protonation of the amidine’s nitrogen atoms, improving aqueous solubility for industrial applications .

PropertyValue
Molecular FormulaC₆H₁₅N₃·2HCl
Molecular Weight215.14 g/mol
SMILESCN(C)CCCC(=N)N.Cl.Cl
Key Functional GroupsAmidine, dimethylamino

The amidine group’s resonance stabilization and basicity (pKa ~10–12) enable participation in hydrogen bonding and ionic interactions, which are critical for biological activity .

Synthesis and Derivatization Pathways

Synthesis typically involves amidination of nitrile precursors. For example, reacting 4-(dimethylamino)butyronitrile with ammonia under acidic conditions yields the amidine intermediate, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt . Alternative routes may employ Pinner reactions, where nitriles react with alcohols and HCl to form imidoesters, followed by ammonolysis .

Key Reaction Steps:

  • Nitrile Formation:
    CH3)2NCH2CH2CH2CN+NH3HCl(CH3)2NCH2CH2CH2C(=NH)NH2\text{CH}_3)_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{CN} + \text{NH}_3 \xrightarrow{\text{HCl}} \text{(CH}_3)_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{C(=NH)NH}_2

  • Salt Formation:
    (CH3)2NCH2CH2CH2C(=NH)NH2+2HCl(CH3)2NCH2CH2CH2C(=NH)NH22HCl\text{(CH}_3)_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{C(=NH)NH}_2 + 2\text{HCl} \rightarrow \text{(CH}_3)_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{C(=NH)NH}_2·2\text{HCl}

Purification often involves recrystallization from ethanol or acetone to achieve >95% purity .

Physicochemical Properties

The dihydrochloride salt exhibits high solubility in polar solvents (e.g., water, methanol) due to ionic interactions, with limited solubility in nonpolar solvents like hexane . Thermal analysis (TGA/DSC) suggests decomposition above 200°C, consistent with amidine salts’ instability at elevated temperatures .

PropertyValue
Solubility in Water>50 mg/mL (25°C)
Melting PointDecomposes >200°C
LogP (Predicted)-1.2 (Hydrophilic)

The compound’s basicity facilitates protonation in physiological environments, enhancing its bioavailability in drug formulations .

Applications in Pharmaceutical Research

4-(Dimethylamino)butanimidamide dihydrochloride serves as a versatile intermediate in synthesizing bioactive molecules. Its amidine group acts as a hydrogen bond donor/acceptor, mimicking peptide bonds in enzyme inhibitors. Notable applications include:

  • Antiviral Agents: Structural analogs inhibit viral proteases by binding to active sites via amidine interactions .

  • Gene Delivery: Cationic amidine derivatives complex with DNA, enhancing cellular uptake in gene therapy .

  • Anticancer Drugs: Derivatives interfere with nucleotide biosynthesis, as seen in thymidylate synthase inhibitors .

Current Research and Future Directions

Recent studies focus on optimizing the compound’s pharmacokinetics through structural modifications. For example, replacing the dimethylamino group with morpholino or piperazinyl moieties improves blood-brain barrier penetration . Additionally, covalent organic frameworks (COFs) incorporating amidine derivatives show promise in CO₂ capture, leveraging their high nitrogen content for adsorption .

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